Hexyl chloroformate

Catalog No.
S574777
CAS No.
6092-54-2
M.F
C7H13ClO2
M. Wt
164.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexyl chloroformate

CAS Number

6092-54-2

Product Name

Hexyl chloroformate

IUPAC Name

hexyl carbonochloridate

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

InChI

InChI=1S/C7H13ClO2/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3

InChI Key

KIWBRXCOTCXSSZ-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)Cl

Synonyms

Carbonochloridic Acid Hexyl Ester; Chloroformic Acid Hexyl Ester; Hexyl Alcohol Chloroformate; Chloroformic Acid n-Hexyl Ester; Hexyl Chlorocarbonate; Hexyloxycarbonyl Chloride; n-Hexyl Chloroformate

Canonical SMILES

CCCCCCOC(=O)Cl

Hexyl chloroformate is an organic compound with the chemical formula C₇H₁₃ClO₂. It is classified as a chloroformate, which is a type of acyl halide. This compound appears as a colorless to yellow liquid with a pungent odor and is known for its reactivity, particularly with water and alcohols. Hexyl chloroformate is primarily used in organic synthesis, especially for the formation of esters and carbamates .

Hexyl chloroformate is a hazardous compound with the following safety concerns:

  • Toxicity: It is highly toxic if swallowed, inhaled, or absorbed through the skin.
  • Flammability: It is a combustible liquid with a flash point of 62 °C.
  • Corrosivity: It causes severe skin burns and eye damage.
  • Reactivity: It may react violently with water and strong bases [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) including gloves, goggles, and a respirator when handling hexyl chloroformate.
  • Work in a well-ventilated fume hood.
  • Store in a cool, dry place away from heat, ignition sources, and incompatible materials [].
  • Properly dispose of waste according to local regulations.

Derivatization in Analytical Chemistry

Derivatization is a technique in analytical chemistry that modifies a molecule to improve its properties for analysis. Hexyl chloroformate acts as a derivatizing agent by reacting with specific functional groups in target molecules, making them more readily detectable or separable using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

For example, studies have utilized hexyl chloroformate for the derivatization of:

  • Sarcosine and N-ethylglycine in urine and urinary sediments: This research employed Solid-Phase Microextraction (SPME) coupled with GC-MS to analyze these biomarkers in the context of diseases like prostate cancer. [Source: Determination of sarcosine and N-ethylglycine in urine and urinary sediments by solid-phase microextraction and fast GC-MS analysis, Journal of Chromatography A, Volume 1111, Issue 1, 2006, ]
  • Benzoylecgonine in urine: This study utilized GC-quadrupole ion trap mass spectrometry to detect benzoylecgonine, a metabolite of cocaine, in urine samples. [Source: Determination of benzoylecgonine in urine by GC-quadrupole ion trap mass spectrometry, Journal of Chromatography A, Volume 1073, Issues 1-2, 2005, ]

Hexyl chloroformate undergoes several notable reactions:

  • Hydrolysis: In the presence of water, hexyl chloroformate hydrolyzes rapidly to produce hexanol and hydrochloric acid. This reaction can be violent and is exothermic, releasing heat .
  • Reaction with Alcohols: It reacts readily with alcohols to form esters. For example, when reacted with hexanol, it produces hexyl hexanoate .
  • Friedel-Crafts Acylation: Hexyl chloroformate can participate in Friedel-Crafts acylation reactions in the presence of Lewis acids, leading to the formation of aryl ketones .
  • Reactivity with Nucleophiles: The compound reacts with nucleophiles such as Grignard reagents and organocadmium reagents to form ketones and alcohols .

Hexyl chloroformate can be synthesized through several methods:

  • Reaction of Hexanol with Phosgene: The most common method involves reacting hexanol with phosgene (carbonyl dichloride). This reaction produces hexyl chloroformate along with hydrochloric acid as a byproduct.
  • Use of Thionyl Chloride: Another method involves treating hexanoic acid with thionyl chloride, followed by subsequent reactions to yield hexyl chloroformate .
  • Carbonylation of Halides: Hexyl bromide can be carbonylated using carbon monoxide in the presence of a suitable catalyst to produce hexyl chloroformate .

Hexyl chloroformate has various applications in organic chemistry:

  • Synthesis of Esters: It is frequently used for synthesizing esters from alcohols.
  • Protecting Group: In organic synthesis, it serves as a protecting group for amines and alcohols during multi-step reactions.
  • Pharmaceutical Intermediates: It is utilized in the production of pharmaceutical compounds where acylation reactions are required .

Interaction studies involving hexyl chloroformate focus primarily on its reactivity rather than specific biological interactions. Notable points include:

  • Reactivity with Metals: Hexyl chloroformate reacts vigorously with metals such as zinc and aluminum, producing flammable hydrogen gas. This necessitates careful handling to avoid hazardous situations .
  • Compatibility with Organic Solvents: The compound is incompatible with protic solvents and can react violently with ethers and certain organic materials .

Similar Compounds: Comparison

Hexyl chloroformate shares similarities with other chloroformates but exhibits unique properties:

CompoundMolecular FormulaKey Characteristics
Benzyl ChloroformateC₈H₇ClO₂Colorless liquid; used in synthesizing benzoyl derivatives
Ethyl ChloroformateC₄H₅ClO₂Colorless liquid; commonly used for ester synthesis
2-Ethylhexyl ChloroformateC₈H₁₅ClO₂Similar reactivity; used in similar applications

Hexyl chloroformate's uniqueness lies in its specific chain length (hexane) which influences its physical properties and reactivity compared to shorter or longer-chain counterparts like ethyl or 2-ethylhexyl chloroformates .

Color/Form

Clear, colorless liquid /Chloroformates/

XLogP3

3.5

Boiling Point

60-61 °C at 7 mm Hg

Density

1.007

UNII

MU6004C2Z3

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (51.9%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (51.9%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (94.94%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (48.1%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (51.9%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H411 (41.77%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

7 mm Hg at 60-61 °C

Pictograms

Environmental Hazard Acute Toxic

Corrosive;Acute Toxic;Environmental Hazard

Impurities

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/

Other CAS

6092-54-2

Wikipedia

Hexyl chloroformate

Methods of Manufacturing

Prepared by the reaction of liquid anhydrous alcohol /n-hexyl alcohol/ with molar excess of dry, chlorine-free phosgene at low temperature /Alkyl chlorofomates/

General Manufacturing Information

Carbonochloridic acid, hexyl ester: ACTIVE
Most chloroformate production is used captively and production figures are not available /Chloroformic esters/

Analytic Laboratory Methods

The quantitative analysis of chloroformic esters can be carried out by titration, gas chromatography, high-performance liquid chromatography (HPLC) /Chloroformic esters/

Dates

Modify: 2023-08-15

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